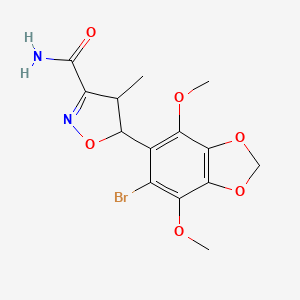
1-(3,4-Dichlorophenyl)-3-(4-(dimethylamino)phenethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-DICHLOROPHENYL)-1-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}UREA is a phenyl urea compound known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by its unique structure, which includes dichlorophenyl and dimethylaminophenyl groups, making it a versatile chemical in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DICHLOROPHENYL)-1-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}UREA typically involves the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere . This reaction yields 3,4-dichlorophenethylamine, which can then be further reacted with appropriate reagents to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DICHLOROPHENYL)-1-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
3-(3,4-DICHLOROPHENYL)-1-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}UREA has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3,4-DICHLOROPHENYL)-1-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}UREA involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-DICHLOROPHENYL)-1,1-DIMETHYLUREA:
3,4-Dichlorophenethylamine: Used in the synthesis of various organic compounds.
3,4-Dichlorophenylhydrazine hydrochloride: Used in laboratory research and synthesis.
Uniqueness
3-(3,4-DICHLOROPHENYL)-1-{2-[4-(DIMETHYLAMINO)PHENYL]ETHYL}UREA stands out due to its unique combination of dichlorophenyl and dimethylaminophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19Cl2N3O |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-[4-(dimethylamino)phenyl]ethyl]urea |
InChI |
InChI=1S/C17H19Cl2N3O/c1-22(2)14-6-3-12(4-7-14)9-10-20-17(23)21-13-5-8-15(18)16(19)11-13/h3-8,11H,9-10H2,1-2H3,(H2,20,21,23) |
InChI Key |
MEDCELKMNKNLJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N-[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B11480093.png)
![1-methyl-N-[2-(4-methylphenoxy)ethyl]-1H-indole-2-carboxamide](/img/structure/B11480094.png)
![8-nitro-3-(phenylsulfonyl)-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11480100.png)
![3-[(4-chlorophenyl)amino]pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B11480101.png)
![Methyl 4,5-dimethoxy-2-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B11480108.png)
![5-chloro-2-{[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]sulfanyl}[1,3]oxazolo[4,5-h]quinoline](/img/structure/B11480114.png)
![(1S,2S,4S,6R)-3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B11480122.png)
![1-Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]-](/img/structure/B11480130.png)
![N'-{(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B11480141.png)

![1,3-dimethyl-5-({[5-(naphthalen-1-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11480145.png)
![3-(3-chlorophenyl)-1-[2-(4-chlorophenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11480150.png)
![2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-8,8-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11480153.png)
![[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B11480161.png)
